molecular formula C20H18N6OS2 B2811475 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 1203289-08-0

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2811475
CAS No.: 1203289-08-0
M. Wt: 422.53
InChI Key: QFTMRRYOGLEJOB-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6OS2 and its molecular weight is 422.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including compounds structurally related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown significant potential in anticancer research. A study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, highlighting one compound's high selectivity against A549 human lung adenocarcinoma cells with notable IC50 values, indicating its potential as an anticancer agent (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another research synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and screened them for antitumor activity, finding some compounds with considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Anti-inflammatory Activities

Compounds structurally related to the given chemical name have been investigated for their anti-inflammatory and antimicrobial activities. One study reported the synthesis of acetamide derivatives displaying significant anti-inflammatory activity, which underscores the therapeutic versatility of these molecules (Sunder & Maleraju, 2013). Additionally, thiazole derivatives have been synthesized and assessed for their antimicrobial effectiveness, providing insights into their potential as antimicrobial agents (Cankilic & Yurttaş, 2017).

Synthesis and Characterization

The synthesis and structural characterization of thiazole and acetamide derivatives form a crucial foundation for exploring their biological activities. Studies have detailed the synthesis routes and characterized the compounds using various spectroscopic methods, contributing to the development of novel therapeutic agents (Azeez & Abdullah, 2019).

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2/c1-14-2-4-15(5-3-14)11-28-20-23-17(12-29-20)10-19(27)22-16-6-8-18(9-7-16)26-13-21-24-25-26/h2-9,12-13H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTMRRYOGLEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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